molecular formula C19H17FN2OS2 B2481942 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(o-tolyl)acetamide CAS No. 941981-62-0

2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(o-tolyl)acetamide

Cat. No.: B2481942
CAS No.: 941981-62-0
M. Wt: 372.48
InChI Key: UEBDSKIWJDSWLH-UHFFFAOYSA-N
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Description

2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(o-tolyl)acetamide is a synthetic organic compound that belongs to the thiazole family This compound is characterized by the presence of a thiazole ring, a fluorobenzyl group, and an o-tolylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(o-tolyl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a thioamide and a haloketone under basic conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction, where the thiazole ring reacts with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the o-Tolylacetamide Moiety: The final step involves the acylation of the thiazole derivative with o-tolylacetic acid chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(o-tolyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

    Substitution: Amines, thiols; reactions are often conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Major Products Formed

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced thiazole derivatives.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(o-tolyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in key biological processes.

    Modulating Receptor Activity: Interacting with cellular receptors to alter signal transduction pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(o-tolyl)acetamide can be compared with other thiazole derivatives, such as:

    2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(o-tolyl)acetamide: Similar structure but with a chlorobenzyl group instead of a fluorobenzyl group.

    2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-(o-tolyl)acetamide: Contains a methylbenzyl group instead of a fluorobenzyl group.

    2-(2-((4-nitrobenzyl)thio)thiazol-4-yl)-N-(o-tolyl)acetamide: Features a nitrobenzyl group in place of the fluorobenzyl group.

The uniqueness of this compound lies in its specific fluorobenzyl group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2OS2/c1-13-4-2-3-5-17(13)22-18(23)10-16-12-25-19(21-16)24-11-14-6-8-15(20)9-7-14/h2-9,12H,10-11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEBDSKIWJDSWLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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